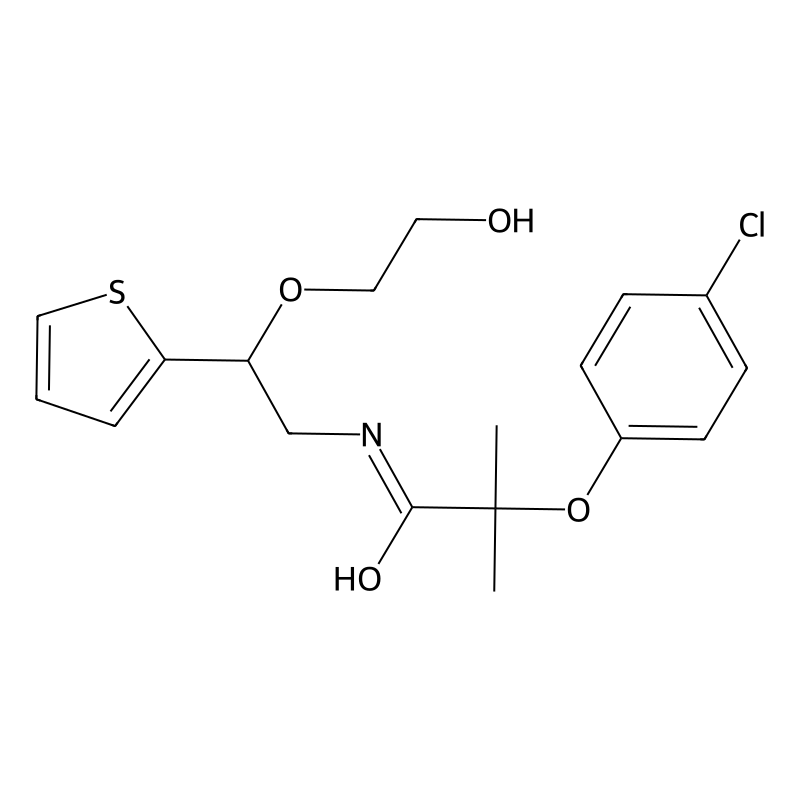2-(4-chlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylpropanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
The compound 2-(4-chlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylpropanamide is a complex organic molecule characterized by its unique structural features, which include a chlorophenoxy group, a hydroxyethoxy moiety, and a thiophene ring. This compound has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. Its molecular formula is , and it has a molecular weight of approximately 367.92 g/mol.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
- Esterification: The hydroxy group can react with carboxylic acids to form esters.
- Nucleophilic Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
These reactions are significant for modifying the compound for enhanced biological activity or altered physicochemical properties.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity: Many chlorophenoxy derivatives have shown efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Properties: Some analogs are known to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Cannabinoid Receptor Modulation: Certain related compounds act as antagonists or inverse agonists at cannabinoid receptors, suggesting potential therapeutic applications in pain management and other disorders .
The synthesis of 2-(4-chlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylpropanamide can be achieved through a multi-step process involving:
- Formation of the Chlorophenoxy Group: This can be synthesized via nucleophilic substitution of phenol with 4-chlorobenzyl chloride.
- Introduction of the Hydroxyethoxy Moiety: This step may involve alkylation of an alcohol with an appropriate halide.
- Thiophene Integration: The thiophene ring can be introduced through cyclization reactions involving appropriate precursors.
- Amidation: The final step involves coupling the amine with the carboxylic acid derived from previous steps to form the desired amide.
Each reaction step requires careful optimization of conditions to maximize yield and purity.
The uniqueness of 2-(4-chlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylpropanamide lies in its combination of functional groups that may provide synergistic effects not observed in other similar compounds, enhancing its potential utility across various applications.
Studies on interaction profiles indicate that this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Understanding these interactions is crucial for predicting its pharmacological effects and optimizing its therapeutic use.
Similar Compounds
Several compounds share structural similarities with 2-(4-chlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methylpropanamide. Here are a few notable examples:
- 2-(4-chlorophenoxy)-N-(1-hydroxy-2-oxatricyclo[3.3.1.1~3,7~]dec-6-yl)-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide
- Chlorpheniramine
- An antihistamine with structural similarities that also interacts with histamine receptors but lacks the thiophene component.






